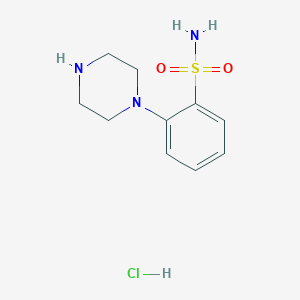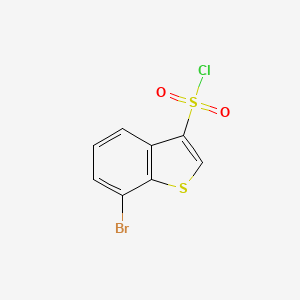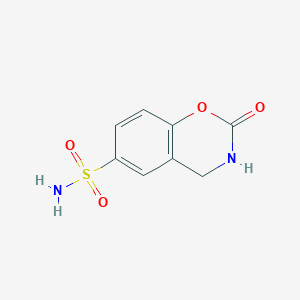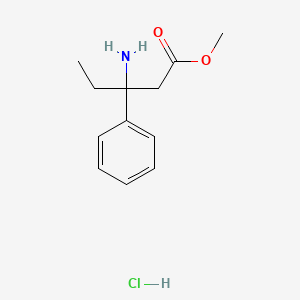
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-yl)benzene-1-sulfonamide hydrochloride, also known as P-HCl, is an organic compound that can be used in a variety of scientific research applications. It is a white, crystalline solid that is soluble in water and insoluble in organic solvents. P-HCl is an important reagent in organic synthesis and has a wide range of applications in biochemical and physiological research.
Applications De Recherche Scientifique
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of a variety of compounds such as drugs, dyes, and polymers. It is also used as a catalyst in organic synthesis and in the manufacture of pharmaceuticals. This compound has also been used in the study of enzyme kinetics and in the development of new drugs.
Mécanisme D'action
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is an organic compound that acts as a catalyst in organic synthesis. It is capable of activating and deactivating a variety of chemical reactions. It can also be used to increase the rate of reaction and to improve the efficiency of the reaction.
Biochemical and Physiological Effects
This compound has been found to be effective in the treatment of a variety of diseases, including cancer, diabetes, and cardiovascular disease. It has also been found to be effective in the treatment of depression and anxiety. In addition, this compound has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is its high solubility in water, which makes it easy to use in laboratory experiments. Furthermore, it is a relatively inexpensive reagent and is readily available. However, this compound can be toxic and can cause irritation to the skin and eyes, so it should be handled with care.
Orientations Futures
There are a number of potential future applications for 2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride. It could be used to develop new drugs for the treatment of a variety of diseases. It could also be used to develop new polymers and materials with improved properties. Additionally, this compound could be used to study the mechanism of action of enzymes and other proteins. Finally, this compound could be used to develop more efficient and cost-effective methods of organic synthesis.
Méthodes De Synthèse
2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride can be synthesized by the reaction of piperazine with benzene-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out at room temperature and the resulting product is filtered and recrystallized to obtain a pure product.
Propriétés
IUPAC Name |
2-piperazin-1-ylbenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H2,11,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDGWTYHKGQMBGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidin-4-yl}carbamate](/img/structure/B6617521.png)
![methyl 5-amino-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B6617537.png)



![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)


![1-azaspiro[4.6]undecane](/img/structure/B6617582.png)

![2-[2-(carboxymethyl)adamantan-2-yl]acetic acid](/img/structure/B6617601.png)
![7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6617611.png)

![(2R)-2-({3-[({4-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl}methyl)amino]phenyl}formamido)pentanedioic acid](/img/structure/B6617637.png)